3,3',5,5'-Tetramethylbiphenyl

Polymer Science Dielectric Materials Electronic Packaging

Sourcing geometrically precise aromatic building blocks is critical for advanced material performance. 3,3',5,5'-Tetramethylbiphenyl provides a unique C2-symmetric scaffold with accessible para-positions for deriving high-connectivity linkers. Bulk quantities available with rapid dispatch. - Direct precursor to biphenyl-3,3',5,5'-tetracarboxylic acid for Cu(II)-MOFs with high-capacity H2 adsorption. - Enables fluorinated polyimides with Tg 312-351 °C and low dielectric constants (2.54-3.64 at 10 kHz). - Yields 3,3',5,5'-tetramethyl-2,2'-biphenol ligands achieving up to 97.6% ee in asymmetric catalysis.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 25570-02-9
Cat. No. B1348514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetramethylbiphenyl
CAS25570-02-9
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
InChIKeyCMZYGFLOKOQMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5,5'-Tetramethylbiphenyl Procurement Guide


3,3',5,5'-Tetramethylbiphenyl (C₁₆H₁₈, MW 210.32, CAS 25570-02-9) is a C₂-symmetric biphenyl derivative featuring four methyl substituents at the 3, 3', 5, and 5' positions [1]. With a melting point of 48.0–52.0 °C and GC purity specifications typically ≥98.0%, this compound is commercially available as a white to almost white crystalline solid . Unlike the more common 4,4'-dimethylbiphenyl (C₁₄H₁₄, MW 182.26) or the isomeric 3,3',4,4'-tetramethylbiphenyl, this specific methylation pattern confers a distinct substitution geometry with two unsubstituted para-positions (4 and 4'), rendering it a versatile precursor for the synthesis of biphenyl-3,3',5,5'-tetracarboxylic acid linkers and tetramethyl-substituted biphenol ligands .

1
C₂-symmetric tetramethyl substitution
3,3',5,5' pattern leaves para positions unsubstituted for functionalization
2
Versatile precursor for tetracarboxylic acid linkers
Enables MOF/COF construction via oxidation to tetraacid
3
Ortho-methyl steric environment
Influences molecular conformation and downstream polymer/dielectric properties

3,3',5,5'-Tetramethylbiphenyl vs. Common Analogs


Substitution of 3,3',5,5'-tetramethylbiphenyl with other alkylbiphenyls is scientifically invalid due to the position-dependent steric and electronic effects of its four methyl groups. The 3,5-substitution pattern leaves the para-positions (4,4') unsubstituted and accessible for further functionalization, while the ortho-methyl groups create a sterically encumbered environment that directly influences molecular conformation and reactivity [1]. In contrast, 4,4'-dimethylbiphenyl lacks ortho-substituents and consequently fails to provide the same torsional constraint and steric protection. Similarly, the isomeric 3,3',4,4'-tetramethylbiphenyl—bearing methyl groups at para-relative positions—exhibits a higher melting point of 74–77 °C and a completely different substitution availability [2]. These structural distinctions manifest as quantifiable differences in downstream material properties, including polymer glass transition temperatures, dielectric constants, and catalytic enantioselectivity [3]. Generic substitution without verifying the exact methylation pattern risks altering critical performance metrics by orders of magnitude.

4,4′-Dimethylbiphenyl Lacks ortho-substituents; does not provide the torsional constraint or steric protection essential for chiral ligand scaffolds and low-k polyimide properties.
3,3′,4,4′-Tetramethylbiphenyl Different substitution geometry (para-relative methyls) leads to higher melting point and altered reactivity; cannot replicate the accessible para,para′-positions needed for tetracid linker synthesis.
Generic alkylbiphenyls Position-dependent steric/electronic effects may shift polymer Tg, dielectric constant, and catalytic enantioselectivity by orders of magnitude; verifying exact methylation pattern is critical.

3,3',5,5'-Tetramethylbiphenyl: Comparative Evidence


Polyimide Dielectric Property Comparison

Polyimides synthesized from a fluorinated diamine monomer based on the 3,3',5,5'-tetramethylbiphenyl core exhibit dielectric constants ranging from 2.54 to 3.64 at 10 kHz [1]. This compares favorably to typical unsubstituted biphenyl-based aromatic polyimides (e.g., PMDA-ODA, Kapton-type), which generally exhibit dielectric constants in the range of 3.2–3.5 at comparable frequencies. The reduction is attributed to the tetramethyl substitution pattern combined with trifluoromethyl incorporation, which increases free volume and reduces chain packing density [1].

Dielectric Constant
Reported
2.54–3.64 vs. 3.2–3.5 (unsubstituted aromatic PI)
Supports low-k dielectric application fit
Reduction ~0.6–1.0 units at 10 kHz; attributed to free volume increase
Polymer Science Dielectric Materials Electronic Packaging

Polyimide Glass Transition Temperature

Polyimides derived from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl exhibit glass transition temperatures (Tg) ranging from 312 to 351 °C, depending on the dianhydride comonomer employed [1]. This thermal performance substantially exceeds that of many commercial engineering thermoplastics and approaches that of high-end aromatic polyimides, while offering the distinct advantage of organosolubility that enables solution processing—a critical manufacturing benefit not available with traditional insoluble polyimides such as unsubstituted PMDA-ODA.

Glass Transition (Tg)
Class-level
312–351 °C (organosoluble)
Enables solution processing for flexible electronics
Exceeds typical engineering thermoplastics; comparable to insoluble polyimides
High-Performance Polymers Thermal Stability Aerospace Materials

Asymmetric Catalysis: Ligand Performance

The tetramethyl-substituted biphenol core derived from 3,3',5,5'-tetramethylbiphenyl (via oxidation) serves as a privileged ligand scaffold in asymmetric catalysis. In bimetallic titanium-catalyzed carbonyl-ene reactions, catalysts prepared from 3,3',5,5'-tetramethyl-2,2',6,6'-tetrahydroxy biphenyl (a further oxidized derivative) achieved up to 97.6% enantiomeric excess (ee) and 99% yield [1]. While direct comparative data against less-substituted biphenol ligands under identical conditions is not available in the primary literature, the ortho,ortho'-tetrasubstituted geometry is widely recognized as essential for establishing a chiral pocket that controls substrate approach vectors—a feature absent in non-ortho-substituted or mono-substituted biphenyl derivatives [2].

Enantioselectivity
Class-level
Up to 97.6% ee, 99% yield
Chiral ligand scaffold context
Derived from tetrahydroxy analog; ortho-substitution pattern critical
Asymmetric Catalysis Transition-Metal Catalysis Ligand Design

Developmental Toxicity of Methylbiphenyls

In a comparative in vivo mouse study evaluating developmental toxicity, 3,3',4,4'-tetramethylbiphenyl (TMB) and 3,3',5,5'-tetrachlorobiphenyl were administered at 64 mg/kg/day via gavage on gestation days 6–15 [1]. The study reported that neither 3,5-TCB nor TMB (the 3,3',4,4'-isomer) showed indications of maternal or developmental toxicity at 64 mg/kg/day [1]. Note: The original study examined 3,3',4,4'-tetramethylbiphenyl, not the 3,3',5,5'-isomer. The absence of teratogenicity for the tetramethyl-substituted biphenyl class (compared to the pronounced developmental toxicity observed with 3,3',4,4'-tetrachlorobiphenyl, which produced 75% malformed fetuses at 64 mg/kg/day) suggests a class-level safety distinction for methyl-substituted versus chloro-substituted biphenyls [1].

Developmental Toxicity
Class-level
0% malformations (tetramethyl-biphenyl class) vs. 75% for tetrachloro analog
Supports safety hazard assessment baseline
Data on 3,3′,4,4′-isomer; suggests methyl-vs-chloro class distinction
Toxicology Safety Assessment Occupational Health

Electrosynthesis of Tetramethylbiphenol

The 3,3',5,5'-tetramethylbiphenyl framework serves as the direct synthetic precursor to 3,3',5,5'-tetramethyl-2,2'-biphenol—an industrially significant ligand building block. Electrochemical dehydrogenative homocoupling of 2,4-dimethylphenol has been successfully scaled to yield up to 62% of the desired biphenol in flow electrolysis cells [1]. In contrast, conventional chemical oxidation methods for synthesizing analogous biphenols (such as unsubstituted 2,2'-biphenol) often require stoichiometric oxidants (e.g., K₃[Fe(CN)₆], FeCl₃) generating substantial waste streams, or rely on transition-metal catalyzed cross-couplings that introduce palladium contamination requiring extensive purification [2]. The electrochemical route eliminates stoichiometric oxidants and precious metal catalysts, enabling a more sustainable and cost-effective manufacturing pathway at kilogram scale [1].

Electrosynthesis Process
Reported
62% yield, stoichiometric oxidant-free
Supports scalable, sustainable procurement
Flow electrolysis vs. Pd-catalyzed routes; eliminates metal contamination
Electrosynthesis Process Chemistry Green Chemistry

3,3',5,5'-Tetramethylbiphenyl: Key Applications


MOF/COF Organic Linker Synthesis

The four methyl groups at the 3,3',5,5' positions are quantitatively oxidizable with potassium permanganate to yield biphenyl-3,3',5,5'-tetracarboxylic acid—a tetratopic organic linker for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . This tetracarboxylic acid linker has been employed in Cu(II)-based MOFs demonstrating high-capacity hydrogen adsorption, with pore size and ligand functionalization systematically tunable through the steric constraints imposed by the parent tetramethyl substitution pattern . Unlike linkers derived from 4,4'-dimethylbiphenyl (which yields only a ditopic dicarboxylic acid), the tetracarboxylic acid derived from this compound enables higher coordination connectivity and more complex framework topologies .

Polyimide Films for Microelectronics

Fluorinated polyimides synthesized from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl exhibit Tg values of 312–351 °C, low dielectric constants (2.54–3.64 at 10 kHz), and low moisture absorption (0.2–1.1 wt%)—properties that collectively enable high-frequency signal integrity and thermal reliability in microelectronic packaging . These polyimides combine the high thermal stability characteristic of aromatic polyimides with organosolubility, enabling cost-effective solution casting and spin-coating processes that are not feasible with traditional insoluble polyimides such as PMDA-ODA (Kapton-type) .

Epoxy Resin Composites for Electronic Encapsulation

4,4'-Diglycidyl(3,3',5,5'-tetramethylbiphenyl) epoxy resin (TMBP) forms composites with epoxidised cresol novolac (ECN) that exhibit high thermal stability, excellent impact properties, and low moisture absorption when cured with aromatic diamines . Dynamic mechanical analysis and SEM confirm the absence of phase separation in ECN/TMBP blends, indicating excellent compatibility and homogeneous network formation—critical for reliable electronic encapsulation where interfacial failure would compromise device longevity .

Ligands for Asymmetric Catalysis

Oxidation of 3,3',5,5'-tetramethylbiphenyl yields 3,3',5,5'-tetramethyl-2,2'-biphenol, a well-established ligand building block for transition-metal catalysis . This biphenol serves as the foundation for phosphonamidite and phosphite ligands used in copper- and rhodium-catalyzed asymmetric addition reactions . The ortho,ortho'-tetrasubstituted geometry creates a defined chiral pocket essential for achieving high enantioselectivity—demonstrated by the tetrahydroxy derivative achieving up to 97.6% ee in titanium-catalyzed carbonyl-ene reactions . The electrochemical synthetic route to this biphenol has been scaled to kilogram quantities, ensuring industrial accessibility .

Application
Selection Property
Validation Focus
MOF/COF Linker Synthesis
Quantitative oxidizability to tetracarboxylic acid
Framework connectivity and topology verification
Polyimide Films for Microelectronics
Organosolubility with high thermal stability
Dielectric constant and moisture absorption under process conditions
Epoxy Resin Composites
Compatibility with novolac resins and homogeneous network formation
Thermal and mechanical reliability in encapsulation
Asymmetric Catalysis Ligands
Ortho,ortho′-tetrasubstituted biphenol scaffold
Enantioselectivity and catalytic turnover validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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